molecular formula C32H35ClFN5O11 B14055481 but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide

Cat. No.: B14055481
M. Wt: 720.1 g/mol
InChI Key: WSWGLYVYONDLQD-UHFFFAOYSA-N
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Description

The compound but-2-enedioic acid; N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide corresponds to the tyrosine kinase inhibitor (TKI) Afatinib (CAS: 850140-72-6), a clinically approved therapeutic agent targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . Its IUPAC name specifies a quinazoline core substituted with a 3-chloro-4-fluoroanilino group, a tetrahydrofuran-3-yloxy moiety at position 7, and a dimethylamino-but-2-enamide chain at position 5. The inclusion of but-2-enedioic acid (maleic acid) enhances solubility and stability, a critical feature for bioavailability .

Afatinib is structurally distinguished by its irreversible binding to EGFR via a Michael addition reaction facilitated by the α,β-unsaturated carbonyl group in the but-2-enamide side chain. This covalent interaction confers prolonged inhibition of kinase activity compared to reversible inhibitors .

Properties

Molecular Formula

C32H35ClFN5O11

Molecular Weight

720.1 g/mol

IUPAC Name

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide

InChI

InChI=1S/C24H27ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h5-6,10-12,14,16H,3-4,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)

InChI Key

WSWGLYVYONDLQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Anthranilic Acid-Based Cyclization

A common approach involves anthranilic acid derivatives as precursors. In one method, 2-nitrobenzoyl chloride is amidated with anthranilamide in trichloromethane, followed by oxidative ring closure under basic conditions to form quinazolinone intermediates. This step typically employs aqueous potassium hydroxide in ethanol under reflux, achieving cyclization within 2 hours. The resulting quinazolinone is subsequently treated with phosphorus oxychloride and N,N-diethylaniline in toluene to introduce reactive chloro groups at the 4-position.

One-Pot Eco-Efficient Synthesis

An alternative eco-efficient method utilizes anthranilic acid derivatives reacted with potassium cyanate in water to form urea intermediates. Cyclization with sodium hydroxide produces benzoylene urea monosodium salts, which are acidified with HCl to yield quinazoline-2,4(1H,3H)-diones. While this route minimizes waste, its applicability to substituted quinazolines (e.g., 7-(oxolan-3-yloxy) groups) remains untested.

Functionalization of the Quinazoline Scaffold

Attachment of the 4-(Dimethylamino)butanamide Side Chain

The 6-amino group undergoes acylation with 4-(dimethylamino)butanoyl chloride. Key steps include:

  • Activation of the Carboxylic Acid : 4-(Dimethylamino)butanoic acid is activated using thionyl chloride or 1,1-carbonyldiimidazole (CDI) to form the corresponding acyl chloride or imidazolide.
  • Coupling Reaction : The activated species reacts with the quinazoline intermediate in tetrahydrofuran (THF) or dichloromethane, catalyzed by triethylamine. Yields range from 69% to 85%, depending on the solvent and reaction time.

Formation of the Maleate Salt (But-2-enedioic Acid)

Synthesis of Maleic Acid

Maleic acid (but-2-enedioic acid) is produced industrially via benzene or n-butane oxidation over vanadium catalysts. The benzene route involves air oxidation at 360°C, yielding maleic anhydride, which is hydrolyzed to maleic acid. Recent advancements favor n-butane oxidation for higher selectivity and lower environmental impact.

Salt Formation

The free base (N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide) is dissolved in ethanol or isopropanol and treated with maleic acid at a 1:2 molar ratio. Crystallization occurs upon cooling, with the dimaleate salt precipitating as a white solid. X-ray powder diffraction confirms the crystalline form (Figure 1,), while thermoanalysis reveals a melting point of 138°C.

Process Optimization and Industrial Considerations

Scalability of the Patented Route

The patent US8426586B2 emphasizes scalability by employing readily available starting materials and minimizing purification steps. Key optimizations include:

  • Solvent Selection : THF and ethanol are preferred for their low toxicity and ease of removal.
  • Catalyst Use : Palladium on carbon (10% Pd/C) facilitates nitro group reduction with hydrazine hydrate, achieving 96% yield.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (CDCl3) : Signals at δ 8.21 (s, 1H, quinazoline H-5), 7.89–7.82 (m, 3H, aromatic H), and 3.41 (s, 6H, N(CH3)2).
  • XRD : Peaks at 2θ = 12.4°, 16.7°, and 24.9° confirm the dimaleate salt’s crystalline structure.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer (pH 3.0)-acetonitrile mobile phase resolves maleic acid and fumaric acid impurities. The target compound exhibits ≥99.0% purity.

Comparative Analysis of Synthetic Methods

Parameter Academic Route Patent Route Eco-Efficient
Yield (Overall) 58–72% 75–85% 90% (for simple derivatives)
Steps 6–8 5 3
Scalability Laboratory scale Industrial scale Not demonstrated
Solvent Waste Moderate Low Minimal

Chemical Reactions Analysis

Key Synthetic Reactions

The synthesis involves multi-step organic transformations, including nucleophilic substitutions, amide couplings, and cyclization reactions. Representative steps are summarized below:

Reaction Step Conditions Yield Key Reagents/Catalysts
Nitroquinazoline formationReflux in isopropanol with 3,4-dichloro-6-fluoroaniline60%3,4-Dichloro-6-fluoroaniline
Reduction of nitro groupHydrazine hydrate in ethanol/water (9:1) at 60°C66%Hydrazine hydrate
Bromination/chlorinationBromine or chlorine in dichloromethane73%Br₂ or Cl₂
Amide couplingHATU/DIPEA-mediated coupling with 4-dimethylamino-but-2-enoic acid73%HATU, DIPEA
PurificationFlash chromatography (MeOH:CH₂Cl₂, 5:95)Silica gel

These steps highlight the compound’s sensitivity to reaction conditions, particularly during amide bond formation and nitro group reduction.

Michael Addition Reactivity

The α,β-unsaturated amide moiety enables Michael addition reactions with nucleophiles (e.g., thiols, amines):

Compound+NuAdduct via conjugate addition \text{Compound}+\text{Nu}^-\rightarrow \text{Adduct via conjugate addition }

  • Observed in interactions with biological thiols (e.g., glutathione), contributing to its metabolic stability .

Kinase Inhibition via Covalent Binding

The compound acts as an irreversible EGFR inhibitor through covalent bond formation with cysteine residues in the kinase domain:

Quinazoline+Cys797 EGFR Covalent adduct inhibited kinase \text{Quinazoline}+\text{Cys797 EGFR }\rightarrow \text{Covalent adduct inhibited kinase }

  • Kinetic studies show a kinact/KIk_{\text{inact}}/K_I
    of 2.1×104M1s12.1\times 10^4\,\text{M}^{-1}\text{s}^{-1}
    , indicating high inhibitory efficiency .

Analytical Characterization of Reaction Products

Critical analytical data for intermediates and final products include:

Parameter Intermediate Final Compound
Molecular Formula C₁₉H₁₃Cl₂FN₄O₂ (Nitroquinazoline) C₂₄H₂₅ClFN₅O₃ (Main compound)
MS (m/z) 353.2 (M⁺) 485.94 (M⁺)
¹H NMR δ 10.87 (s, 1H, NH) δ 10.47 (s, 1H, NH)
¹⁹F NMR δ -117.1 ppm

Anticancer Activity

  • Mechanism : Inhibits EGFR/HER2 kinases via covalent binding, blocking downstream signaling (e.g., MAPK, PI3K/Akt) .

  • In Vitro IC₅₀ : 2–10 nM against EGFR-mutant NSCLC cell lines .

DNA Interaction

The quinazoline core intercalates with DNA, inducing strand breaks via radical generation:

Compound+DNAIntercalated complexROSDNA damage\text{Compound}+\text{DNA}\rightarrow \text{Intercalated complex}\xrightarrow{\text{ROS}}\text{DNA damage}

  • Confirmed via comet assay and γ-H2AX staining .

Stability and Degradation Pathways

  • Hydrolysis : The amide bond undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 3) .

  • Oxidation : The dimethylamino group is susceptible to oxidative degradation (e.g., via CYP3A4) .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s quinazoline core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medicinally, the compound may have applications as a drug candidate. Its structure suggests potential activity against certain diseases, making it a subject of pharmacological studies.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the aniline and oxolan-3-yloxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Differentiation

  • Core Heterocycle: Afatinib employs a quinazoline core, while Pelitinib uses a quinoline scaffold. The quinazoline core enhances binding affinity to EGFR’s ATP-binding pocket due to optimal hydrogen bonding with residues like Met793 .
  • Substituents at Position 7 : Afatinib’s tetrahydrofuran-3-yloxy group improves metabolic stability compared to Pelitinib’s ethoxy group, which is more prone to oxidative degradation .
  • Side Chain : The (E)-configured but-2-enamide in Afatinib enables irreversible covalent binding, whereas Cediranib’s pyrrolidinylpropoxy chain supports reversible inhibition with shorter duration of action .

Pharmacokinetic and Pharmacodynamic Insights

  • Irreversible Binding : Afatinib’s α,β-unsaturated carbonyl group forms a covalent bond with Cys797 in EGFR, achieving IC₅₀ values 10–100× lower than reversible inhibitors like Pelitinib .
  • Solubility : The but-2-enedioic acid component in Afatinib increases aqueous solubility (0.5 mg/mL at pH 7.4) compared to Pelitinib (0.2 mg/mL), enhancing oral bioavailability .
  • Metabolism : Afatinib undergoes minimal CYP3A4-mediated metabolism due to its tetrahydrofuran substituent, reducing drug-drug interaction risks. In contrast, Cediranib’s indole moiety increases CYP2C8/9 dependency, necessitating dose adjustments with enzyme inducers .

Research Findings on Substituent Effects

Nuclear magnetic resonance (NMR) studies comparing Afatinib analogs (e.g., compound 1 and 7 in ) reveal that chemical shifts in regions corresponding to positions 29–36 and 39–44 are sensitive to substituent changes. For instance:

  • Region A (positions 39–44) : The oxolan-3-yloxy group in Afatinib causes upfield shifts (δ 1.2–1.8 ppm) due to steric shielding, whereas ethoxy analogs (e.g., Pelitinib) show downfield shifts (δ 3.3–3.7 ppm) from electron-withdrawing effects .
  • Region B (positions 29–36): The dimethylamino group in Afatinib’s side chain induces deshielding (δ 2.9–3.1 ppm), contrasting with piperidinyl analogs (δ 2.5–2.7 ppm), which exhibit reduced basicity and altered binding kinetics .

These findings underscore how minor structural modifications critically influence electronic environments, solubility, and target engagement.

Biological Activity

The compound but-2-enedioic acid; N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide , commonly referred to as Afatinib dimaleate, is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This compound has shown significant promise in the treatment of various cancers, particularly those driven by mutations in these receptors.

Chemical Structure

The chemical structure of Afatinib dimaleate can be represented as follows:

C20H23ClFN4O5\text{C}_{20}\text{H}_{23}\text{ClF}\text{N}_4\text{O}_5

Afatinib functions by binding irreversibly to the kinase domain of EGFR and HER2, preventing their activation and subsequent downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly effective against tumors harboring specific mutations in these receptors, such as the L858R mutation in EGFR.

Antitumor Efficacy

  • In vitro Studies :
    • A study demonstrated that Afatinib inhibits the proliferation of various cancer cell lines, including those resistant to other EGFR inhibitors. The IC50 values for cell lines with different EGFR mutations ranged from 10 to 50 nM, indicating high potency against these targets .
  • In vivo Studies :
    • Animal models treated with Afatinib showed significant tumor regression in xenograft models of lung cancer with EGFR mutations. The treatment resulted in a 70% reduction in tumor volume compared to control groups .

Pharmacokinetics

Afatinib exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Approximately 37 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by CYP3A4 and UGT1A1 enzymes, with minimal renal excretion .

Side Effects

While Afatinib is effective, it is associated with several side effects:

  • Common : Diarrhea, rash, and stomatitis.
  • Serious : Interstitial lung disease (ILD), which can be life-threatening in some patients .

Case Study 1: Lung Cancer Patient

A 62-year-old female patient with advanced non-small cell lung cancer (NSCLC) harboring an EGFR L858R mutation was treated with Afatinib. After six months of therapy, imaging studies revealed a complete response, with no evidence of disease progression.

Case Study 2: Resistance to First-line Therapy

A male patient with metastatic breast cancer showed initial response to first-line HER2-targeted therapy but developed resistance. Upon switching to Afatinib, the patient experienced stabilization of disease for an additional eight months before further progression was noted.

Comparative Efficacy Table

CompoundTargetIC50 (nM)Clinical Application
AfatinibEGFR/HER210-50NSCLC, breast cancer
ErlotinibEGFR30NSCLC
LapatinibHER250Breast cancer

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